2-Isopropyl-6-methoxyaniline
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Overview
Description
2-Isopropyl-6-methoxyaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with isopropyl and methoxy groups at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-6-methoxyaniline typically involves the nitration of a suitable aromatic precursor followed by reduction. One common method is the nitration of 2-isopropyl-6-methoxybenzene, followed by reduction of the nitro group to an amine. This can be achieved using catalytic hydrogenation or chemical reduction with reagents like iron and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be further reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Isopropyl-6-methoxyaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-6-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Isopropyl-6-methoxyphenol: Similar structure but with a hydroxyl group instead of an amine.
2-Isopropyl-6-methoxybenzoic acid: Contains a carboxyl group instead of an amine.
2-Isopropyl-6-methoxytoluene: Contains a methyl group instead of an amine.
Uniqueness: The amine group also provides a site for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methoxy-6-propan-2-ylaniline |
InChI |
InChI=1S/C10H15NO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,11H2,1-3H3 |
InChI Key |
TUMJJUBLXRLUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)N |
Origin of Product |
United States |
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